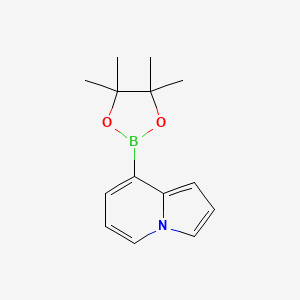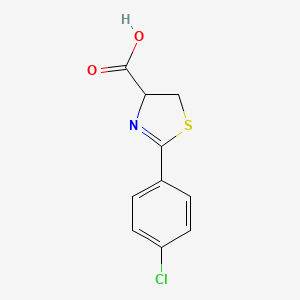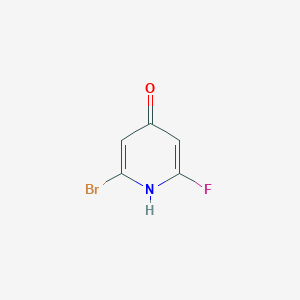
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is a chemical compound known for its unique structure and properties It contains a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a picolinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the hydroxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted picolinimidamides.
Scientific Research Applications
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the picolinimidamide core.
3-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
Uniqueness
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is unique due to its specific combination of functional groups and its picolinimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H5BrF3N3O |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5BrF3N3O/c8-3-1-4(7(9,10)11)5(13-2-3)6(12)14-15/h1-2,15H,(H2,12,14) |
InChI Key |
FTJVUJVVTSGIKD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1C(F)(F)F)/C(=N/O)/N)Br |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









